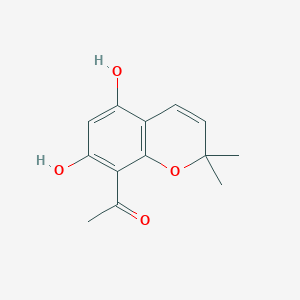

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone

Description

Properties

IUPAC Name |

1-(5,7-dihydroxy-2,2-dimethylchromen-8-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-7(14)11-10(16)6-9(15)8-4-5-13(2,3)17-12(8)11/h4-6,15-16H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOBSFBJMSLLGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C2=C1OC(C=C2)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone typically involves the reaction of 2’,4’,6’-trihydroxyacetophenone with 3-chloro-3-methyl-1-butyne in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are also considered to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The hydroxyl groups can undergo substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers or esters.

Scientific Research Applications

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, which can modulate the activity of enzymes and receptors. The compound may also interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .

Comparison with Similar Compounds

Key Structural Variations:

Substituent Modifications on the Chromene Ring: Hydroxyl vs. Prenylation: Addition of prenyl or geranyl groups (e.g., 1-(5-(3,7-dimethylocta-2,6-dienyloxy)-7-hydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone) enhances lipophilicity and may improve membrane permeability .

Acyl Chain Modifications: Phenylpropenone Derivatives: Compounds like (E)-1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (4c) introduce conjugated systems, affecting electronic properties and bioactivity. For example, 4c inhibits nitric oxide (NO) production (IC50 = 7.6 µM) more effectively than quercetin (IC50 = 26.8 µM) .

Bioactivity Comparison

Table 1: Bioactive Chromene Derivatives and Their Properties

Physicochemical Properties

- Solubility: The target compound is likely soluble in organic solvents (e.g., ethanol, DCM) but poorly soluble in water, similar to 8-benzoyl-5,7-dihydroxy-2,2-dimethylchromane ().

Research Implications

Anti-Inflammatory Derivatives: Analogues like Mallotophilippen C and B demonstrate that prenylation and propenone side chains enhance anti-inflammatory efficacy, likely via NF-κB pathway modulation .

Structure-Activity Relationships (SAR) :

- Hydroxyl groups at positions 5 and 7 are critical for hydrogen-bond-mediated target interactions.

- Methoxy substitutions reduce polarity but may compromise bioactivity .

Biological Activity

1-(5,7-Dihydroxy-2,2-dimethyl-2H-chromen-8-yl)ethanone is a chromen derivative recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and neurodegenerative disorders. Its unique substitution pattern on the chromen ring contributes to its distinct chemical and biological properties.

- IUPAC Name : 1-(5,7-dihydroxy-2,2-dimethylchromen-8-yl)ethanone

- CAS Number : 31380-14-0

- Molecular Formula : C13H14O4

- Molecular Weight : 250.25 g/mol

Synthesis

The synthesis typically involves the reaction of 2’,4’,6’-trihydroxyacetophenone with 3-chloro-3-methyl-1-butyne in the presence of a base such as potassium carbonate, conducted in acetone at elevated temperatures.

Antioxidant Properties

This compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals that contribute to cellular damage and various diseases. Studies have demonstrated that this compound can effectively scavenge free radicals, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| Study A | DU145 | 50 µM | Induction of apoptosis |

| Study B | A549 | 10–20 µM | Inhibition of proliferation |

| Study C | HeLa | 100 µg/mL | Cytotoxic effect |

In these studies, the compound has shown the ability to induce apoptosis in cancer cells and inhibit their proliferation, suggesting its potential as a therapeutic agent against various cancers .

The mechanism through which this compound exerts its biological effects involves interaction with multiple molecular targets. The hydroxyl groups facilitate hydrogen bonding and redox reactions that can modulate enzyme activity and cellular signaling pathways. This modulation can lead to changes in gene expression and cellular responses relevant to cancer progression and inflammation .

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of various chromen derivatives, including this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. The compound demonstrated an IC50 value significantly lower than standard antioxidants like ascorbic acid, indicating superior antioxidant capacity.

Case Study 2: Cancer Cell Line Studies

In vitro studies utilizing DU145 (prostate cancer) and A549 (lung cancer) cell lines revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in apoptotic cells following treatment .

Q & A

Q. What are the recommended methods for structural determination of this compound?

Answer: X-ray crystallography is the gold standard for unambiguous structural determination. Use SHELX programs (e.g., SHELXL for refinement) to solve and refine the crystal structure. Ensure high-resolution data collection (e.g., Oxford Diffraction Xcalibur CCD diffractometer) and validate hydrogen bonding networks using ORTEP-III for graphical representation . For non-crystalline samples, employ NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to confirm molecular connectivity.

Q. How can researchers verify the compound’s anti-inflammatory activity in vitro?

Answer: Use murine macrophage-like RAW264.7 cells activated by lipopolysaccharide (LPS) and interferon-γ (IFN-γ) to assess nitric oxide (NO) production inhibition. Measure IC50 values via Griess assay and validate results against controls like quercetin. Concurrently, quantify suppression of pro-inflammatory genes (iNOS, COX-2, IL-6) using qRT-PCR or Western blot .

Q. What are the key synthetic routes for this chromenone derivative?

Answer: Synthesis typically involves Claisen-Schmidt condensation between 5,7-dihydroxy-2,2-dimethylchromene-8-carbaldehyde and acetylating agents. Optimize reaction conditions (e.g., acidic/basic catalysts, solvent polarity) to enhance yield. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and confirm regioselectivity using 2D-NMR techniques (COSY, HMBC) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., hydrogen bonding ambiguities) be resolved?

Answer: Re-refine diffraction data using SHELXL with restraints for disordered atoms. Cross-validate hydrogen-bonding patterns with DFT calculations (e.g., B3LYP/6-31G* basis set) and compare with similar chromenone derivatives in the Cambridge Structural Database (CSD). For dynamic disorder, apply TLS (translation-libration-screw) models to improve thermal parameter accuracy .

Q. What experimental strategies address discrepancies in reported bioactivity (e.g., variable IC50 values)?

Answer: Standardize assay conditions: Use identical cell lines (e.g., RAW264.7 vs. primary macrophages), LPS/IFN-γ concentrations, and incubation times. Perform dose-response curves in triplicate with internal controls. Investigate off-target effects via kinome-wide profiling or CRISPR-Cas9 gene knockout models to isolate specific pathways .

Q. How can researchers optimize this compound for selective PTP1B inhibition in diabetes research?

Answer: Perform structure-activity relationship (SAR) studies by modifying substituents on the chromenone core. Test derivatives in enzymatic assays (PTP1B vs. TCPTP to assess selectivity). Use molecular docking (AutoDock Vina) to predict binding interactions with the catalytic WPD loop of PTP1B. Validate with site-directed mutagenesis and isothermal titration calorimetry (ITC) .

Q. What advanced techniques characterize its interaction with mast cells in allergy models?

Answer: Use rat peritoneal mast cells activated by compound 48/80 to measure histamine release via ELISA. Combine with calcium imaging (Fluo-4 AM dye) to track intracellular signaling. For mechanistic insights, employ RNA-seq to identify downstream targets (e.g., MAPK/NF-κB pathways) and validate with pharmacological inhibitors .

Methodological Notes

- Data Reproducibility : Always cross-reference crystallographic data (e.g., CCDC entries) and bioactivity results with independent replicates.

- Software Tools : SHELX, ORTEP-III, and Gaussian for computational modeling are critical for structural and mechanistic studies .

- Biological Models : Prioritize cell lines with well-characterized responses (e.g., RAW264.7 for inflammation) to minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.